- Synthesis of 3'-deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU) for PETJournal of Labelled Compounds & Radiopharmaceuticals, 2005, 48(13), 941-950,
Cas no 917110-29-3 (1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione)

917110-29-3 structure
Nombre del producto:1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
Número CAS:917110-29-3
MF:C10H13FN2O5
Megavatios:260.219026327133
CID:4817658
1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione Propiedades químicas y físicas
Nombre e identificación
-
- 1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- 1-(3-Deoxy-3-fluoro-β-D-xylofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (ACI)
-
- Renchi: 1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-7(15)6(11)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1
- Clave inchi: XFLCLDYCKOUGAR-JVZYCSMKSA-N
- Sonrisas: O[C@@H]1[C@@H](F)[C@@H](CO)O[C@H]1N1C=C(C)C(=O)NC1=O
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 2
- Complejidad: 413
- Superficie del Polo topológico: 99.1
- Xlogp3: -1.3
1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Alichem | A089005928-1g |
1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione |
917110-29-3 | 97% | 1g |
$1126.00 | 2023-08-31 | |
Crysdot LLC | CD70000130-1g |
1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione |
917110-29-3 | 97% | 1g |
$1062 | 2024-07-18 |
1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Pyridine ; 16 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ; 20 min, 72 - 74 °C
3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ; 20 min, 72 - 74 °C
3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ; 20 min, 72 - 74 °C
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux
Referencia
- Synthesis of 3'-deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU) for PETJournal of Labelled Compounds & Radiopharmaceuticals, 2005, 48(13), 941-950,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Pyridine ; 10 min, cooled; 50 min, rt
2.1 Solvents: Pyridine ; 16 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ; 20 min, 72 - 74 °C
4.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux
2.1 Solvents: Pyridine ; 16 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ; 20 min, 72 - 74 °C
4.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux
Referencia
- Synthesis of 3'-deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU) for PETJournal of Labelled Compounds & Radiopharmaceuticals, 2005, 48(13), 941-950,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 16 h, 90 °C
2.1 Solvents: Pyridine ; 10 min, cooled; 50 min, rt
3.1 Solvents: Pyridine ; 16 h, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ; 20 min, 72 - 74 °C
5.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux
2.1 Solvents: Pyridine ; 10 min, cooled; 50 min, rt
3.1 Solvents: Pyridine ; 16 h, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ; 20 min, 72 - 74 °C
5.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux
Referencia
- Synthesis of 3'-deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU) for PETJournal of Labelled Compounds & Radiopharmaceuticals, 2005, 48(13), 941-950,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, reflux
Referencia
- Synthesis of 3'-deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU) for PETJournal of Labelled Compounds & Radiopharmaceuticals, 2005, 48(13), 941-950,
1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione Raw materials
- 1,1-Dimethylethyl 3,6-dihydro-3-[2-O-[(4-methoxyphenyl)diphenylmethyl]-5-O-[(4-methylphenyl)diphenylmethyl]-3-O-[(trifluoromethyl)sulfonyl]-β-D-ribofuranosyl]-5-methyl-2,6-dioxo-1(2H)-pyrimidinecarboxylate
- Di-tert-butyl dicarbonate
- 5-Methyluridine
- 1,1-Dimethylethyl 3-[3-deoxy-3-fluoro-2-O-[(4-methoxyphenyl)diphenylmethyl]-5-O-[(4-methylphenyl)diphenylmethyl]-β-D-xylofuranosyl]-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinecarboxylate
- 2′,5′-Bis-O-[(4-methoxyphenyl)diphenylmethyl]-5-methyluridine
- 4-Methoxyriphenylmethylchloride
- Uridine, 2′,5′-bis-O-[(4-methoxyphenyl)diphenylmethyl]-5-methyl-, 3′-(1,1,1-trifluoromethanesulfonate)
1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione Preparation Products
1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione Literatura relevante
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
917110-29-3 (1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione) Productos relacionados
- 1262200-57-6(Cefozopran Dihydrochloride)
- 1805046-39-2(2-(Difluoromethyl)-3,6-diiodo-4-hydroxypyridine)
- 1956331-07-9(2-(2-Amino-5-methylthiazol-4-yl)-N-methylacetamide)
- 2171712-68-6(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidocyclobutane-1-carboxylic acid)
- 2228461-49-0(3-(1H-indol-3-yl)propane-1-sulfonamide)
- 2289668-96-6(2-[3-(Acetamidomethyl)cyclobutyl]acetic acid)
- 2138216-83-6(5-(aminomethyl)-N-cyclohexyl-6-azabicyclo[3.2.1]octane-6-carboxamide)
- 2287313-27-1(2-(2,2-Dimethyl-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid)
- 10504-90-2(Benzenesulfonamide,4-chloro-N-(phenylmethyl)-)
- 2094733-04-5(1-[3-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-4-morpholinyl]-2-propen-1-one)
Proveedores recomendados
Hubei Changfu Chemical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Proveedor de China
Lote

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
